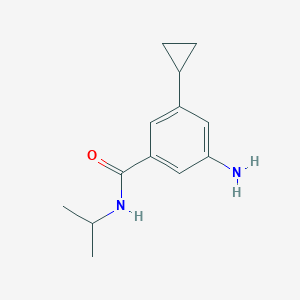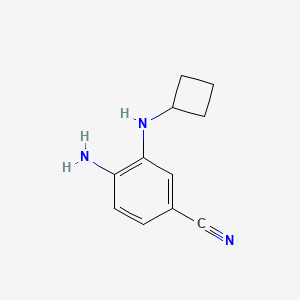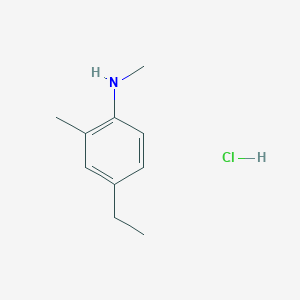
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C13H11BrO3S and a molecular weight of 327.19 g/mol . This compound is characterized by the presence of a thiophene ring substituted with bromine, methoxy, and carboxylate groups. It is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate typically involves the esterification of 4-bromo-3-methoxythiophene-2-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar esterification reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, often with organometallic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the carboxylate group to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy groups may play a role in binding to active sites, while the carboxylate group could facilitate interactions with other molecules .
Comparaison Avec Des Composés Similaires
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate: shares similarities with other thiophene derivatives such as 4-bromo-3-methoxythiophene-2-carboxylic acid and its esters.
Comparison:
4-bromo-3-methoxythiophene-2-carboxylic acid: Lacks the benzyl ester group, which may affect its solubility and reactivity.
Other Thiophene Derivatives: May have different substituents that alter their chemical and biological properties.
Propriétés
Formule moléculaire |
C13H11BrO3S |
|---|---|
Poids moléculaire |
327.20 g/mol |
Nom IUPAC |
benzyl 4-bromo-3-methoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3S/c1-16-11-10(14)8-18-12(11)13(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Clé InChI |
CHSMRDBPSQYXNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(SC=C1Br)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









methylamine](/img/structure/B12074222.png)




![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)

